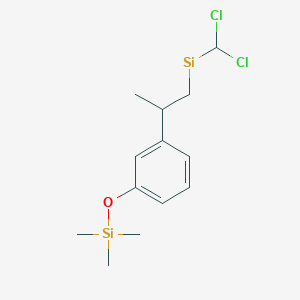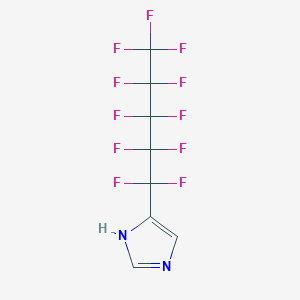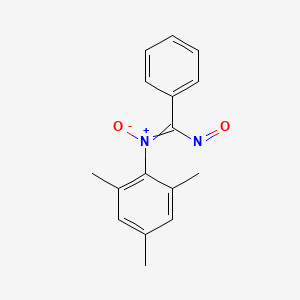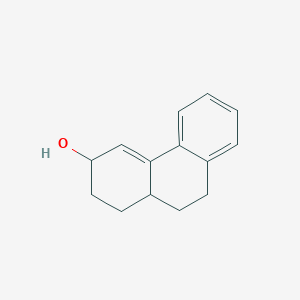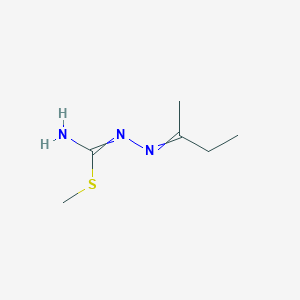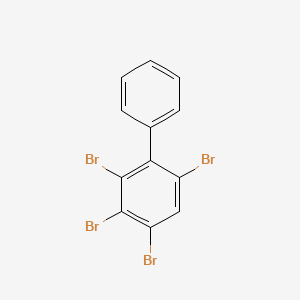
Acridine, 9-(oxiranylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9-(oxiranylmethoxy)- is a chemical compound that belongs to the acridine family, characterized by its unique structure that includes an oxirane (epoxide) ring attached to the acridine core. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acridine, 9-(oxiranylmethoxy)- typically involves the reaction of acridine with an epoxide precursor under specific conditions. One common method includes the use of glycidol (2,3-epoxy-1-propanol) as the epoxide source. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the acridine nitrogen on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of Acridine, 9-(oxiranylmethoxy)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Acridine, 9-(oxiranylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted acridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst or base.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, diols, and other functionalized compounds that retain the acridine core structure.
科学的研究の応用
Acridine, 9-(oxiranylmethoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Acridine, 9-(oxiranylmethoxy)- primarily involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription. Additionally, the oxirane ring can react with nucleophilic sites in biomolecules, leading to further biological effects.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antibacterial properties, used historically as an antiseptic.
Uniqueness
Acridine, 9-(oxiranylmethoxy)- is unique due to the presence of the oxirane ring, which imparts additional reactivity and potential for forming various derivatives. This structural feature distinguishes it from other acridine compounds and expands its range of applications in scientific research and industry.
特性
CAS番号 |
113105-85-4 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
9-(oxiran-2-ylmethoxy)acridine |
InChI |
InChI=1S/C16H13NO2/c1-3-7-14-12(5-1)16(19-10-11-9-18-11)13-6-2-4-8-15(13)17-14/h1-8,11H,9-10H2 |
InChIキー |
NZHYLHJYIBRUPH-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






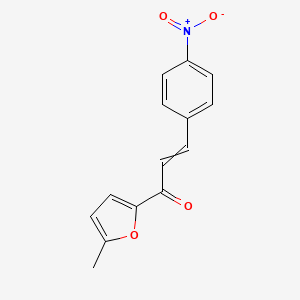
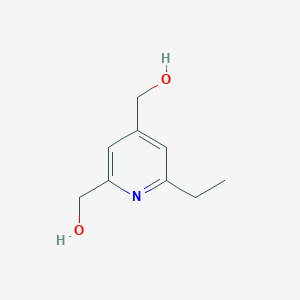
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
